Resatorvid

Übersicht

Beschreibung

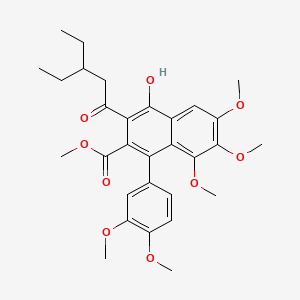

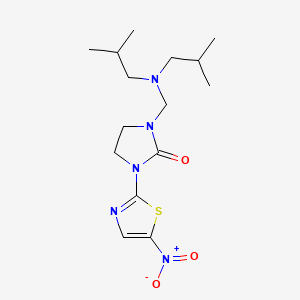

Resatorvid, auch bekannt als TAK-242, ist ein Cyclohexanderivat, das von Wissenschaftlern von Takeda Pharmaceuticals entwickelt wurde. Es ist vor allem für seine Rolle als Inhibitor des Toll-like-Rezeptors 4 (TLR4) bekannt, einem Rezeptor, der an der Immunantwort beteiligt ist. This compound wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen bei Erkrankungen wie Sepsis, entzündlichen Erkrankungen und verschiedenen Krebsarten untersucht .

Wissenschaftliche Forschungsanwendungen

Resatorvid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung zur Untersuchung von TLR4-Signalwegen und zur Entwicklung neuer Inhibitoren verwendet.

Biologie: this compound wird in der Forschung eingesetzt, um die Rolle von TLR4 in verschiedenen biologischen Prozessen zu verstehen, darunter Entzündungen und die Immunantwort.

Medizin: Die Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen bei Erkrankungen wie Sepsis, entzündlichen Erkrankungen und Krebs untersucht.

Industrie: This compound wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Arzneimittelforschung verwendet .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es direkt an die intrazelluläre Domäne des Toll-like-Rezeptors 4 (TLR4) bindet. Diese Bindung verhindert, dass TLR4 mit seinen Adaptermolekülen wie TIRAP interagiert, wodurch die Signaltransduktion stromabwärts inhibiert wird. Dadurch wird die Produktion von Entzündungsmediatoren wie Zytokinen unterdrückt. Dieser Mechanismus macht this compound zu einem potenten entzündungshemmenden Mittel .

Wirkmechanismus

Target of Action

Resatorvid, also known as TAK-242, is a small molecule that primarily targets the Toll-like receptor 4 (TLR4) . TLR4 is a receptor that plays a crucial role in the body’s immune response by recognizing bacterial components .

Mode of Action

This compound works by binding directly to a specific cysteine residue (Cys747) located intracellularly . This binding prevents TLR4 from interacting with its adaptor proteins, such as TIRAP . As a result, downstream signal transduction is inhibited .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting TLR4, this compound suppresses the production of inflammatory mediators such as cytokines . This is achieved by preventing the signal transduction through TLR4, which is a key step in the activation of the NF-κB pathway .

Result of Action

The inhibition of TLR4 by this compound leads to a decrease in the production of inflammatory cytokines such as IL1-β, IL-6, and TNF-α . This results in a reduction of inflammation and immune responses. In addition, this compound has been shown to have neuroprotective effects in preclinical models .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Resatorvid umfasst mehrere Schritte, beginnend mit der Herstellung des Cyclohexen-Kerns. Zu den wichtigsten Schritten gehören:

Bildung des Cyclohexenrings: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.

Einführung der Sulfonamidgruppe: Dies beinhaltet die Reaktion des Cyclohexenderivats mit einem Sulfonamidreagenz.

Addition der Carboxylatgruppe: Dieser Schritt beinhaltet eine Veresterung, um die Ethylcarboxylatgruppe einzuführen.

Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Effizienz, Ausbeute und Kosteneffizienz optimiert. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, kontinuierlichen Verfahren und fortschrittlichen Reinigungsverfahren, um this compound in großen Mengen herzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Resatorvid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen unterliegen, um reduzierte Formen zu ergeben.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Sulfonamid- und Carboxylatgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Alkohole oder Amine erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Resatorvid ist einzigartig in seiner spezifischen Inhibition der TLR4-Signalgebung. Zu ähnlichen Verbindungen gehören:

TLR4-IN-C34: Ein weiterer TLR4-Inhibitor mit einer anderen chemischen Struktur.

M62812: Eine Verbindung mit ähnlichen TLR4-Inhibitionseigenschaften, jedoch unterschiedlicher Pharmakokinetik und Pharmakodynamik.

Im Vergleich zu diesen Verbindungen hat this compound eine überlegene Potenz und Selektivität bei der Inhibition der TLR4-Signalgebung gezeigt, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

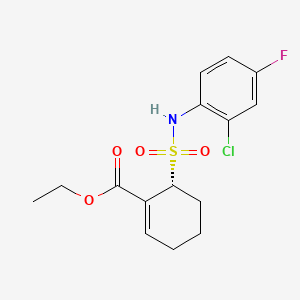

ethyl (6R)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEIJTHMHDMWLJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CCCC[C@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947269 | |

| Record name | Resatorvid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

TAK-242 suppresses production of inflammatory mediators such as cytokine by inhibiting the signal transduction through Toll-like receptor 4 (TLR4) which is one of the receptors recognizing the bacterial components. | |

| Record name | Resatorvid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

243984-11-4 | |

| Record name | Resatorvid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243984-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resatorvid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243984114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resatorvid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resatorvid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESATORVID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MZ648C31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of resatorvid?

A1: this compound (TAK-242) selectively targets Toll-like receptor 4 (TLR4). [, , , ]

Q2: How does this compound interact with TLR4?

A2: this compound binds directly to the intracellular domain of TLR4, specifically at the amino acid cysteine 747 (Cys747). [] This binding interferes with the interaction between TLR4 and its adaptor molecules, such as TIRAP and TRAM. []

Q3: What are the downstream consequences of this compound binding to TLR4?

A3: By disrupting the TLR4 signaling pathway, this compound inhibits the activation of downstream signaling cascades, including NF-κB, MAPK (JNK, p38, ERK), and interferon-sensitive response element (ISRE) activation. [, , ] This inhibition reduces the production of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. [, , , , , , , , , ]

Q4: Does this compound affect the expression levels of TLR4 itself?

A5: this compound does not seem to directly influence TLR4 expression levels. Studies using human coronary artery endothelial cells exposed to LPS showed no effect of this compound on TLR4 expression. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H17ClN4O3S, and its molecular weight is 452.92 g/mol. [This information is not explicitly stated in the provided abstracts but can be found in chemical databases.]

Q6: Is there spectroscopic data available for this compound?

A7: While the provided abstracts don't detail specific spectroscopic data, studies have employed techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), hot-stage microscopy (HSM), Raman spectroscopy, and attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopic analysis to characterize this compound and its formulations. []

Q7: Has the compatibility of this compound with various topical formulations been investigated?

A8: Yes, researchers have explored incorporating this compound into topical formulations using FDA-approved excipients, such as DermaBaseTM, PENcreamTM, polyethylene glycol (PEG)-400, propylene glycol (PG), carbomer gel, hyaluronic acid (HA) gel, and Pluronic® F-127 poloxamer triblock copolymer gel. []

Q8: What is the significance of developing topical this compound formulations?

A9: Topical formulations are particularly relevant for skin conditions like nonmelanoma skin cancer (NMSC). Delivering this compound directly to the skin could enhance its efficacy in preventing UV-induced damage and tumorigenesis while minimizing systemic side effects. [, , ]

Q9: How is this compound metabolized in the body?

A10: One known metabolite of this compound is 4-amino-3-chlorophenyl hydrogen sulfate (M-III). Research indicates significant species differences in the pharmacokinetics of M-III between rats and dogs, primarily attributed to variations in urinary excretion processes. [, ]

Q10: What in vitro models have been used to investigate the efficacy of this compound?

A10: Various cell lines have been employed to study this compound's effects, including:

- Human keratinocytes (HaCaT) to understand its role in UV-induced stress signaling and epithelial-mesenchymal transition (EMT). []

- Murine macrophage cell line (RAW264.7) to investigate its ability to suppress LPS-induced inflammation. [, , ]

- Human coronary artery endothelial cells (HCAECs) to examine its impact on vascular inflammatory responses. []

- Human gastric cancer cell line (MFC) to evaluate its potential as a radiosensitizer. []

Q11: What in vivo models have been utilized to assess this compound's therapeutic potential?

A11: Several animal models have been employed, including:

- UV-induced skin tumorigenesis in SKH-1 mice: this compound significantly suppressed tumor area and multiplicity, demonstrating its potential in NMSC chemoprevention. [, ]

- Global cerebral ischemic reperfusion injury in rats: this compound pretreatment reduced brain inflammatory markers and histopathological damage, suggesting neuroprotective effects. []

- Methotrexate-induced liver injury in rats: this compound pretreatment showed hepatoprotective effects, reducing inflammation and partially restoring histopathological fatty alterations. []

- Cyclophosphamide-induced mouse cystitis: this compound prevented voiding dysfunction and inflammation, highlighting its potential in treating interstitial cystitis/bladder pain syndrome (IC/BPS). []

- Heme-induced acute lung injury in sickle cell mice: this compound preserved lung function and improved survival, offering a potential therapeutic strategy for acute chest syndrome. []

Q12: Are there any biomarkers associated with this compound's efficacy?

A14: While specific biomarkers for this compound's efficacy are still under investigation, researchers are exploring the correlation between TLR4 expression levels and treatment response. For instance, in hepatocellular carcinoma (HCC), high tumoral TLR4 mRNA expression was linked to NAFLD and obesity, suggesting a potential target population for this compound-based chemoprevention. []

Q13: What drug delivery strategies are being investigated to enhance the efficacy of this compound?

A15: Researchers are actively exploring innovative drug delivery systems, such as in situ forming photo-crosslinked hydrogels, to improve this compound's delivery to specific target tissues, like surgical wound beds in breast cancer models. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)

![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)